molecular formula C8H14O2 B099815 (E)-4-Octenoic acid CAS No. 18294-89-8

(E)-4-Octenoic acid

Cat. No. B099815
CAS RN: 18294-89-8
M. Wt: 142.2 g/mol
InChI Key: PFHBCQFBHMBAMC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Octenoic acid, also known as (E)-4-octenoate, is a naturally occurring unsaturated fatty acid. It is a colorless liquid with a fruity odor and is commonly found in various foods, such as cheese, butter, and wine. (E)-4-Octenoic acid has been the subject of numerous scientific studies due to its unique properties and potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

  • Synthesis of Compounds

    • (E)-4-Octenoic acid has been utilized in the synthesis of various organic compounds. For example, it has played a role in the synthesis of (+)-colletodiol from (S,S)-tartaric acid and (R)-3-hydroxy-butyric acid (Schnurrenberger, Hungerbühler, & Seebach, 1984).
  • Biosynthesis Pathways

    • It's also a key intermediate in biosynthesis pathways. For example, in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine of cyclosporin A, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid has been identified as a critical intermediate (Offenzeller et al., 1993).
  • Chemical Reactions and Properties

    • Research has delved into its chemical properties, including its reactions and stability. For instance, studies have investigated the adsorption and reaction pathways of 7-octenoic acid on copper, shedding light on its surface structure and behavior in specific environments (Bavisotto et al., 2021).
  • Natural Occurrence and Role in Aroma

    • (E)-4-Octenoic acid has been identified as a natural component in specific foods. Research has shown its presence as an aroma compound in apples, contributing to their characteristic smell (Berger, Drawert, & Schraufstetter, 1984).
  • Metabolic Phenotyping and Biomarkers

    • It has been studied in the context of metabolic phenotyping. For example, research has identified 2-octenoic acid as a potential biomarker for monitoring ovarian cancer progression (Ke et al., 2016).

properties

CAS RN

18294-89-8

Product Name

(E)-4-Octenoic acid

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(E)-oct-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h4-5H,2-3,6-7H2,1H3,(H,9,10)/b5-4+

InChI Key

PFHBCQFBHMBAMC-SNAWJCMRSA-N

Isomeric SMILES

CCC/C=C/CCC(=O)O

SMILES

CCCC=CCCC(=O)O

Canonical SMILES

CCCC=CCCC(=O)O

density

d20 0.93
0.924-0.930

melting_point

Mp ?4 °
4°C

Other CAS RN

18776-92-6

physical_description

Liquid
Colourless liquid;  Greasy aroma

solubility

Slightly soluble in water;  soluble in most organic solvents
Soluble (in ethanol)

synonyms

4-OCTENOIC ACID

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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